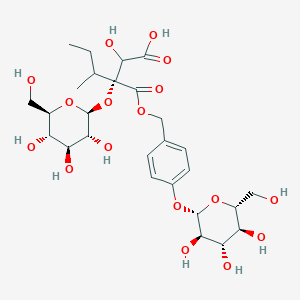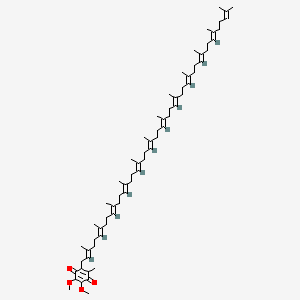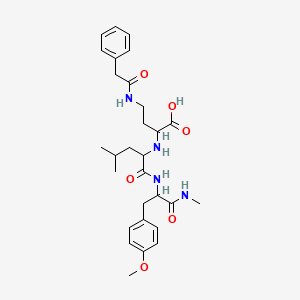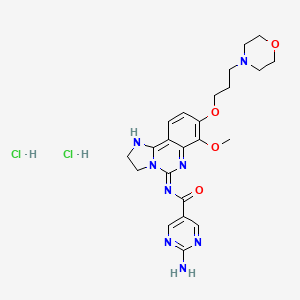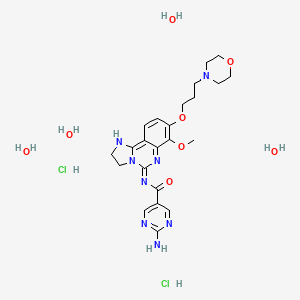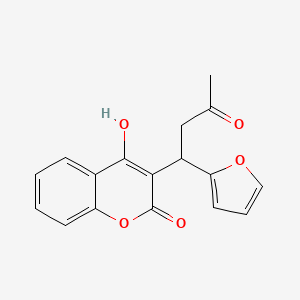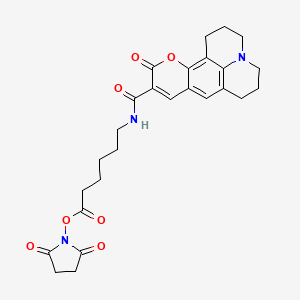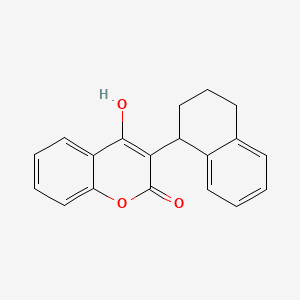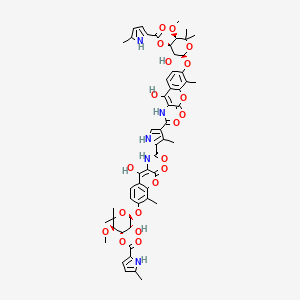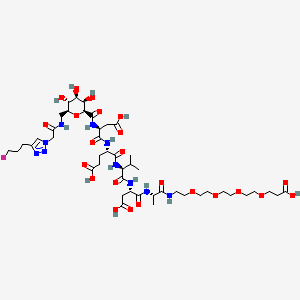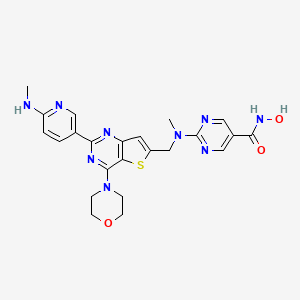
BEBT-908
説明
CUDC-907, also known as BEBT-908 or MDK9521, is a dual inhibitor of histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) enzymes . It has been evaluated in clinical trials for the treatment of advanced hematological tumors .
Molecular Structure Analysis
CUDC-908 has a complex molecular structure with a total of 65 bonds, including 40 non-H bonds, 23 multiple bonds, 7 rotatable bonds, 1 double bond, and 22 aromatic bonds . It contains 1 five-membered ring, 4 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis
CUDC-907 has been shown to induce DNA damage in cancer cells, which is indicated by a dose-dependent increase of γH2AX, a marker of DNA double-strand breaks . It also inhibits the PI3K/AKT/mTOR pathways and downregulates the expression of c-Myc .Physical And Chemical Properties Analysis
CUDC-908 is a solid powder with a chemical formula of C23H25N9O3S. It has an exact mass of 507.18 and a molecular weight of 507.573 .科学的研究の応用
がん免疫療法の強化
BEBT-908: は、がん細胞に免疫原性フェロトーシスを誘導することで、マウスにおける抗PD-1療法を強化する、PI3KとHDACの二重標的阻害剤として特定されています {svg_1}. このプロセスは、腫瘍ミクロ環境の炎症を促進し、宿主の抗腫瘍免疫応答を活性化し、免疫チェックポイント阻害療法の効果を高めます。
血液悪性腫瘍の治療
この化合物は、複数の血液悪性腫瘍のサブタイプにおいて、in vitroおよびin vivoで有望な抗腫瘍活性を示しています {svg_2}. 血液脳関門への優れた透過性を示し、脳オルソトピックリンパ腫モデルにおける腫瘍増殖を抑制し、宿主マウスの生存期間を延長しています。
原発性中枢神経系リンパ腫の可能性
This compoundは、血液脳関門と化学療法の無効性のために歴史的に困難な状態である、原発性中枢神経系リンパ腫(PCNSL)の単剤療法としての有効性について研究されています {svg_3}. この化合物の血液脳関門への透過性は、PCNSLの管理のための潜在的な選択肢を提供します。
規制承認プロセス
This compoundは、新薬承認申請(NDA)提出段階に達しており、規制プロセスがこの段階にある世界初のPI3K/HDAC二重標的阻害剤です {svg_4}. PI3Kとエピジェネティック修飾標的HDACのコアシグナル経路を標的にし、相乗的な抗腫瘍効果をもたらします。
併用療法研究
臨床試験では、再発性または難治性びまん性大細胞型B細胞リンパ腫の治療における、this compoundと他の薬物の併用療法の安全性、有効性、薬物動態を評価しています {svg_5}. これらの研究は、併用療法レジメンにおけるこの化合物の役割を確立することを目的としています。
食道がんの治療
This compoundと二重PI3K-HDAC阻害メカニズムを共有する類似の化合物であるCUDC-907に関する研究では、食道がんの治療における潜在的な用途が示唆されています {svg_6}. この化合物は、細胞毒性オートファジーを誘導し、がん細胞の増殖、移動、浸潤を阻害する能力は、this compoundが同様の用途で潜在的な可能性があることを示唆しています。
作用機序
Target of Action
BEBT-908 is the world’s first PI3K/HDAC dual-target inhibitor . It simultaneously targets the core signaling pathways of PI3K and the epigenetic modification target HDAC , resulting in synergistic anti-tumor effects .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PI3K and HDAC . This dual inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the JAK/STAT3, MAPK/ERK, and NF-κB pathways . Furthermore, it downregulates c-Myc expression, which contributes to the initiation of ferroptosis .
Result of Action
This compound effectively triggers tumor cell death by suppressing c-Myc expression, thus initiating the process of ferroptosis . This leads to tumor shrinkage . Furthermore, this compound promotes a proinflammatory tumor microenvironment that activates host antitumor immune responses .
特性
IUPAC Name |
N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZFXHSPBBPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235449-52-1 | |
| Record name | BEBT-908 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEBT-908 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?
A1: this compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.
Q2: How does this compound induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?
A2: Research indicates that this compound triggers immunogenic ferroptosis in cancer cells through a multi-step process []:
Q3: What types of cancers have shown sensitivity to this compound in preclinical studies?
A3: Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




